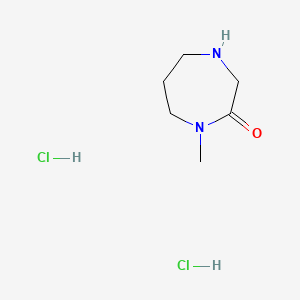
1-Methyl-1,4-diazepan-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-diazepan-2-one dihydrochloride is a chemical compound with the molecular formula C6H12N2O·2HCl It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepan-2-one dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,4-diaminobutane with phosgene or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,4-diazepan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 1-Methyl-1,4-diazepan-2-one.
Reduction: Reduced derivatives with altered nitrogen oxidation states.
Substitution: Substituted diazepane derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-1,4-diazepan-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-diazepan-2-one dihydrochloride involves its interaction with specific molecular targets. The compound is structurally similar to diazepam, a well-known benzodiazepine. It primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, it exerts sedative, muscle relaxant, and anticonvulsant effects. The enhancement of GABA activity leads to a decrease in neuronal excitability, resulting in the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-diazepan-2-one dihydrochloride can be compared with other similar compounds, such as:
Diazepam: Both compounds target GABA receptors, but this compound may have different pharmacokinetic properties.
1,4-Diazepane: This parent compound lacks the methyl and carbonyl groups, which may result in different chemical reactivity and biological activity.
N-Methyl-1,4-diaminobutane: This precursor compound is used in the synthesis of this compound and has different applications in organic synthesis.
Propriétés
Formule moléculaire |
C6H14Cl2N2O |
|---|---|
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
1-methyl-1,4-diazepan-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-2-3-7-5-6(8)9;;/h7H,2-5H2,1H3;2*1H |
Clé InChI |
KYPVBIOAEADXLQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCNCC1=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
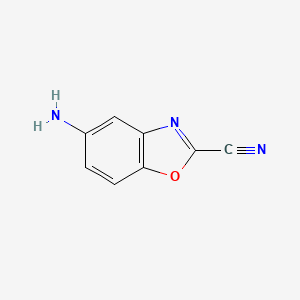
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
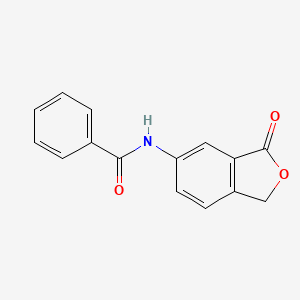
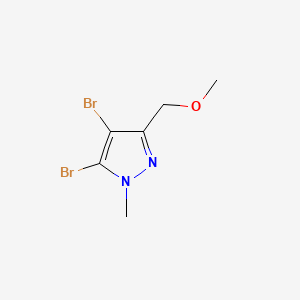
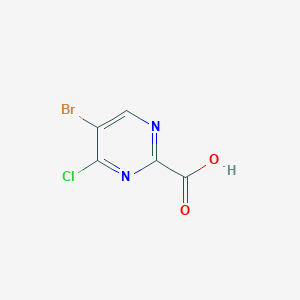
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
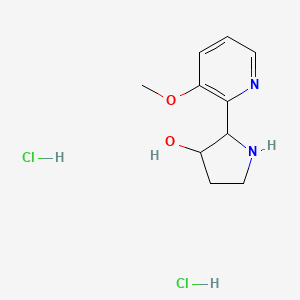
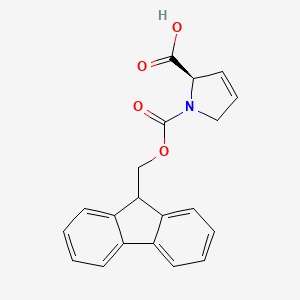

![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)

